molecular formula C5H5NO5 B12552912 2-Hydroxy-5-nitropenta-2,4-dienoic acid CAS No. 143794-95-0

2-Hydroxy-5-nitropenta-2,4-dienoic acid

Cat. No.: B12552912
CAS No.: 143794-95-0
M. Wt: 159.10 g/mol
InChI Key: AWIWLUIOYDCPBC-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitropenta-2,4-dienoic acid is a chemical compound that has garnered interest due to its unique structure and reactivity It is a derivative of nitroaromatic compounds and is often studied in the context of microbial degradation of nitroaromatic pollutants

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-nitropenta-2,4-dienoic acid can be synthesized through the microbial degradation of nitroaromatic compounds such as 2,6-dinitrophenol. The process involves the use of specific bacterial strains like Alcaligenes eutrophus, which can utilize 2,6-dinitrophenol as a sole source of carbon, energy, and nitrogen. The degradation pathway includes the conversion of 2,6-dinitrophenol to this compound through a series of enzymatic reactions .

Industrial Production Methods

While the microbial degradation method is well-documented, industrial-scale production methods for this compound are not extensively covered in the literature. The focus remains on laboratory-scale synthesis using microbial processes due to the specificity and efficiency of the bacterial enzymes involved .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-nitropenta-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form other nitroaromatic derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with careful control of temperature and pH to ensure the desired transformations .

Major Products

The major products formed from the reactions of this compound include various nitroaromatic and aminoaromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydroxy-5-nitropenta-2,4-dienoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-nitropenta-2,4-dienoic acid involves its interaction with specific enzymes in microbial degradation pathways. The compound is initially formed through the enzymatic cleavage of nitroaromatic compounds. It then undergoes further enzymatic transformations, leading to the release of nitrite and the formation of other degradation products. The molecular targets include various dioxygenases and reductases that facilitate these reactions .

Comparison with Similar Compounds

2-Hydroxy-5-nitropenta-2,4-dienoic acid can be compared with other similar compounds such as:

    2-Hydroxy-5-nitromuconic acid: Another intermediate in the microbial degradation of nitroaromatic compounds.

    4-Nitropyrogallol: A related compound formed during the degradation of 2,6-dinitrophenol.

    2,4-Dinitrophenol: A precursor in the synthesis of this compound

The uniqueness of this compound lies in its specific formation pathway and its role as an intermediate in the microbial degradation of nitroaromatic pollutants. This makes it a valuable compound for studying bioremediation and environmental chemistry.

Properties

CAS No.

143794-95-0

Molecular Formula

C5H5NO5

Molecular Weight

159.10 g/mol

IUPAC Name

2-hydroxy-5-nitropenta-2,4-dienoic acid

InChI

InChI=1S/C5H5NO5/c7-4(5(8)9)2-1-3-6(10)11/h1-3,7H,(H,8,9)

InChI Key

AWIWLUIOYDCPBC-UHFFFAOYSA-N

Canonical SMILES

C(=C[N+](=O)[O-])C=C(C(=O)O)O

Origin of Product

United States

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